N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
Description
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups
Properties
IUPAC Name |
N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S2/c1-30-17-6-8-18(9-7-17)32(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)31-14-15-2-4-16(22)5-3-15/h2-11,23H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBYMINCVYWKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the 4-fluorophenylmethylsulfanyl group. The final steps involve the attachment of the ethyl linker and the 4-methoxybenzene-1-sulfonamide moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and scalable purification techniques. The industrial methods also focus on minimizing waste and ensuring environmental compliance.
Chemical Reactions Analysis
Table 1: Key Synthetic Steps and Conditions
*Inferred from analogous protocols in .
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Step 1 : The triazolopyridazine core is functionalized at the 3-position via alkylation with methyl 2-bromoacetate under mild heating, forming an intermediate ester .
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Step 2 : The sulfonamide group is introduced via condensation between a carboxylic acid intermediate (e.g., 6 or 11 in ) and an amine, typically using carbodiimide coupling agents.
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Step 3 : Demethylation of methoxy groups (e.g., in precursor 7 or 12 ) employs boron tribromide or hydrogen bromide to generate phenolic intermediates for radiolabeling .
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Step 4 : The 6-position sulfanyl group is installed via palladium-catalyzed cross-coupling, as described in for structurally related triazolopyridazines.
Substitution Reactions at the Sulfanyl Group
The (4-fluorophenyl)methylsulfanyl group at the 6-position participates in nucleophilic substitution and oxidation reactions:
Table 2: Reactivity of the Sulfanyl Group
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | H₂O₂, AcOH, RT | Sulfoxide or sulfone derivatives | Controlled stoichiometry |
| Alkylation | Alkyl halides, base (K₂CO₃) | Thioether derivatives | Limited by steric hindrance |
| Metal-catalyzed coupling | Pd(PPh₃)₄, aryl halides, CuI | Biaryl-thioether analogs | Requires inert atmosphere |
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Oxidation : The sulfanyl group is oxidized to sulfoxides or sulfones using hydrogen peroxide in acetic acid, modifying electronic properties without degrading the core .
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Alkylation : Reacts with alkyl halides under basic conditions to form extended thioethers, though bulky substituents may reduce efficiency .
Hydrolysis and Stability of the Sulfonamide Group
The sulfonamide linkage (-SO₂NH-) exhibits stability under physiological and acidic conditions but undergoes hydrolysis under strongly alkaline or high-temperature conditions:
Table 3: Stability Profile of the Sulfonamide Group
| Condition | pH/Temperature | Degradation Observed? | Half-Life (Estimated) |
|---|---|---|---|
| Physiological (pH 7.4) | 37°C | No | >24 hours |
| Acidic (pH 2) | 37°C | Minimal | ~48 hours |
| Alkaline (pH 12) | 60°C | Significant | <1 hour |
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Stability in saline : The sulfonamide remains intact for >90 minutes at RT, as observed in radiolabeled analogs .
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Hydrolysis mechanism : Cleavage occurs via nucleophilic attack by hydroxide ions at the sulfur center, yielding sulfonic acid and amine byproducts.
Functionalization of the Methoxy Group
The 4-methoxybenzene sulfonamide moiety undergoes demethylation and subsequent derivatization:
Table 4: Demethylation and Follow-up Reactions
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Demethylation : Critical for preparing precursors for carbon-11 labeling in PET tracer synthesis .
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Acylation/Sulfonation : Modifies solubility and binding affinity for target receptors .
Mechanistic Insights and Catalytic Pathways
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Pd-catalyzed coupling : The 6-position sulfanyl group installation likely follows a oxidative addition-transmetallation-reductive elimination pathway, similar to Suzuki-Miyaura couplings .
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Sulfonamide stability : Resonance stabilization of the sulfonamide group reduces susceptibility to enzymatic cleavage, enhancing pharmacokinetic profiles .
Scientific Research Applications
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Triazolopyridazines: Compounds with a similar core structure but different substituents.
Uniqueness
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(6-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
With a molecular weight of 473.5 g/mol. Its structure includes a triazolo-pyridazine core, a sulfonamide group, and a methoxybenzene moiety. The presence of the fluorophenylmethylsulfanyl group contributes to its unique properties and potential biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is believed to act by inhibiting certain enzymes or receptors involved in key signaling pathways. For instance, compounds with similar structures have been shown to inhibit c-Met kinase, which plays a crucial role in cancer cell proliferation and survival .
In Vitro Cytotoxicity
Research indicates that derivatives of triazolo-pyridazines exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the growth of HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The IC50 values for these compounds typically range from 1.4 µM to 74.2 µM depending on their specific substituents .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[2-(6-{...})] | HepG2 | 74.2 |
| N-[2-(6-{...})] | MDA-MB-231 | 1.4 |
| Sorafenib | HepG2 | 33.7 |
| Sorafenib | MDA-MB-231 | 5.2 |
This table summarizes the cytotoxic effects of various compounds against selected cancer cell lines.
Pharmacological Applications
The compound's ability to inhibit critical kinases suggests potential applications in cancer therapy. For instance, compounds with similar structural features have been developed as inhibitors for c-Met kinase, which is implicated in several types of cancers . Furthermore, studies have indicated that modifications to the triazolo-pyridazine scaffold can enhance selectivity and potency against specific targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Sulfanyl Group Introduction : Reacting 4-fluorobenzyl mercaptan with a triazolo-pyridazine intermediate under anhydrous conditions (e.g., DMF, 60–80°C) to ensure efficient thioether formation .
- Triazole Ring Formation : Use of hydrazine derivatives and catalytic acid (e.g., HCl) to cyclize precursors into the triazolo[4,3-b]pyridazine core .
- Yield Optimization : Employ Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and reagent stoichiometry. Flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4 of benzene, sulfonamide linkage). Compare shifts with triazole-bearing analogs .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 505.12 for C₂₂H₂₁FN₆O₃S₂).
- X-Ray Crystallography : Resolve ambiguities in triazole-pyridazine orientation. Use software like APEX2 and SHELXL for refinement .
Q. How do functional groups (e.g., sulfanyl, methoxy) influence physicochemical properties?
- Methodological Answer :
- Sulfanyl Group : Enhances lipophilicity (logP ↑) and metabolic stability. Susceptible to oxidation (→ sulfoxide/sulfone) under H₂O₂/KMnO₄, altering solubility .
- Methoxy Group : Electron-donating effect stabilizes the benzene ring, affecting π-π stacking in target binding. Compare with ethoxy analogs via Hammett plots .
Advanced Research Questions
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Structural Reanalysis : Re-examine crystallographic data (e.g., protein-ligand PDB files) to confirm binding poses. Compare with analogs like phosphodiesterase inhibitors .
Q. What strategies are recommended for evaluating in vitro/in vivo stability?
- Methodological Answer :
- Oxidative Stress Testing : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor sulfanyl → sulfone conversion via LC-MS .
- pH-Dependent Degradation : Use buffered solutions (pH 1–13) to assess sulfonamide hydrolysis. Compare half-lives with N-methylated derivatives .
Q. How can computational modeling guide target identification and SAR studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with homology models (e.g., kinase domains). Prioritize targets showing ΔG < -8 kcal/mol .
- QSAR Analysis : Train models with descriptors like polar surface area (PSA) and H-bond acceptors. Validate against triazolo-pyridazine analogs with known IC₅₀ values .
Q. What experimental designs mitigate batch-to-batch variability in scaled synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate formation (e.g., triazole ring closure) .
- Purification Protocols : Use preparative HPLC with C18 columns (ACN/water gradient) to isolate >99% purity batches. Track impurities via UPLC-TOF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
